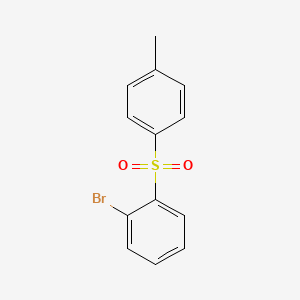

1-Bromo-2-tosylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-2-tosylbenzene is an organic compound that belongs to the class of aromatic bromides. It is characterized by the presence of a bromine atom and a tosyl group attached to a benzene ring. The compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-2-tosylbenzene can be synthesized through several methods. One common route involves the bromination of 2-tosylbenzene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-2-tosylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Reduction Reactions: The tosyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate, are commonly used in these reactions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.

Reduction Reactions: The major product is 2-methylbenzene.

Aplicaciones Científicas De Investigación

1-Bromo-2-tosylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Bromo-2-tosylbenzene in chemical reactions involves the activation of the bromine atom and the tosyl group. The bromine atom acts as a leaving group in substitution reactions, while the tosyl group can stabilize intermediates through resonance. The molecular targets and pathways depend on the specific reaction and conditions employed.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Bromo-4-tosylbenzene

- 1-Bromo-3-tosylbenzene

- 2-Bromo-1-tosylbenzene

Uniqueness

1-Bromo-2-tosylbenzene is unique due to the specific positioning of the bromine and tosyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different selectivity and yields in synthetic applications.

Actividad Biológica

1-Bromo-2-tosylbenzene is an organic compound that has garnered interest in various fields of chemistry and biology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of benzene with a bromine atom and a tosyl group (p-toluenesulfonyl) attached to the aromatic ring. Its molecular formula is C9H9BrO2S, and it has a molar mass of approximately 251.14 g/mol. The presence of both the bromine atom and the tosyl group contributes to its reactivity and potential interactions with biological systems.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of bromobenzene with p-toluenesulfonic acid. This reaction typically involves electrophilic aromatic substitution, where the bromine atom serves as a leaving group, allowing for the introduction of the tosyl group onto the benzene ring .

This compound has been studied for its potential biological activities, particularly in relation to its role as an inhibitor in various biochemical pathways. One significant mechanism involves its interaction with specific proteins that are crucial for cellular signaling.

- EPAC2 Antagonism : Research indicates that this compound acts as an antagonist for the exchange protein directly activated by cyclic AMP (cAMP), specifically EPAC2. This interaction inhibits the cAMP-induced activation of EPAC2, which is involved in various signaling pathways related to cell proliferation and differentiation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cell lines that are responsive to cAMP signaling. The compound's IC50 value for EPAC2 is reported to be approximately 0.4 µM, indicating its potency as an antagonist in this pathway .

Case Studies

Several case studies have explored the applications of this compound in pharmaceutical research:

- Cancer Research : In studies focused on cancer cell lines, this compound was found to inhibit cell growth by disrupting cAMP-mediated signaling pathways. This suggests potential applications in developing anti-cancer therapies that target EPAC2-related mechanisms.

- Neurobiology : The compound has also been investigated for its effects on neuronal signaling, where modulation of cAMP pathways plays a critical role in synaptic plasticity and memory formation.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.4 | EPAC2 antagonist |

| ESI-05 | 0.4 | EPAC2 antagonist |

| Other EPAC inhibitors | Varies | Varies depending on specific targets |

This table illustrates that this compound shares similar potency with other known EPAC antagonists, reinforcing its potential utility in therapeutic applications.

Propiedades

IUPAC Name |

1-bromo-2-(4-methylphenyl)sulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2S/c1-10-6-8-11(9-7-10)17(15,16)13-5-3-2-4-12(13)14/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDRKQHNUBWVID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.